1H-Indazole-4-carbonitrile, 3-chloro-
CAS No.:
Cat. No.: VC4062628
Molecular Formula: C8H4ClN3
Molecular Weight: 177.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClN3 |
|---|---|
| Molecular Weight | 177.59 g/mol |
| IUPAC Name | 3-chloro-2H-indazole-4-carbonitrile |
| Standard InChI | InChI=1S/C8H4ClN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) |
| Standard InChI Key | RPLUAXWKHICSNL-UHFFFAOYSA-N |
| SMILES | C1=CC2=NNC(=C2C(=C1)C#N)Cl |
| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)C#N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an indazole system—a bicyclic structure featuring a five-membered pyrrole ring fused to a six-membered benzene ring. Substituents include a chlorine atom at the 3-position and a cyano group (-C≡N) at the 4-position (Figure 1) . The molecular formula is C₈H₄ClN₃, with a molar mass of 177.59 g/mol .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1000341-39-8 |
| Molecular Formula | C₈H₄ClN₃ |
| SMILES | N#CC1=CC=CC=2NN=C(Cl)C12 |
| InChI Key | RPLUAXWKHICSNL-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is likely synthesized through cyclization reactions. A plausible route involves:
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Cyclization: Condensation of substituted phenylhydrazines with nitriles or aldehydes to form the indazole core.
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Electrophilic Substitution: Chlorination at the 3-position using reagents like chlorine gas or sulfuryl chloride.
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Cyanation: Introduction of the cyano group via palladium-catalyzed cross-coupling or nucleophilic displacement .
Applications in Medicinal Chemistry
| Compound | Biological Activity | Reference |
|---|---|---|
| 3-Chloro-1H-indazole-4-carbonitrile | Under investigation | |
| 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | Antiproliferative (in vitro) |
Role in Drug Discovery
As a building block, this compound enables derivatization at multiple positions:
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N1-Hydrogen: Alkylation or acylation to modulate solubility.
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C4-Cyano: Reduction to amines or conversion to tetrazoles.
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C3-Chloro: Cross-coupling reactions (e.g., Suzuki-Miyaura) .
| Supplier | Purity | Packaging | Status |
|---|---|---|---|
| CymitQuimica | ≥95% | 1 g, 100 mg | Discontinued |
| Appchem | Inquire | Custom | Available |
Market Trends
Discontinuation by major suppliers suggests reduced industrial demand or synthesis challenges . Custom synthesis services may fill niche requirements for research-scale quantities.
Future Directions
Further studies should prioritize:
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Biological Screening: Testing against cancer cell lines or enzymatic targets.
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Process Optimization: Developing greener synthetic routes with higher yields.
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Safety Profiling: Acute and chronic toxicity studies to inform handling guidelines.
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